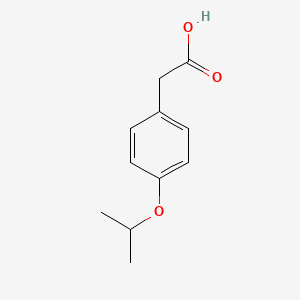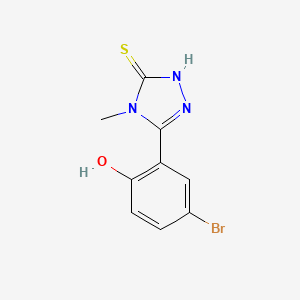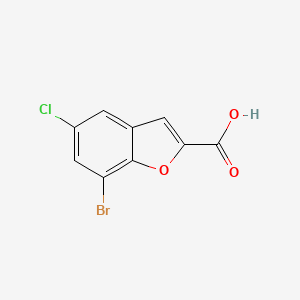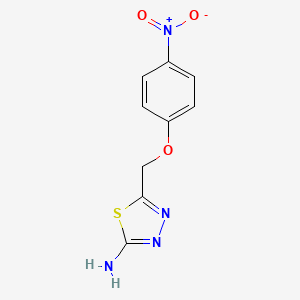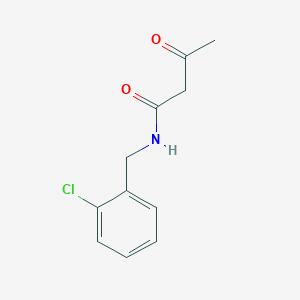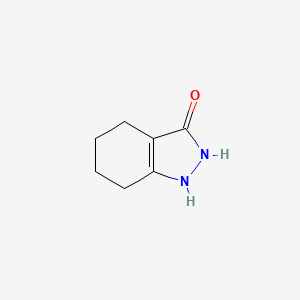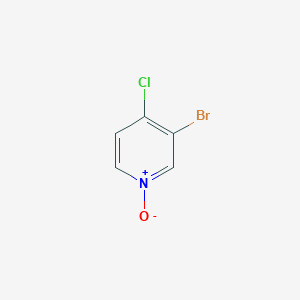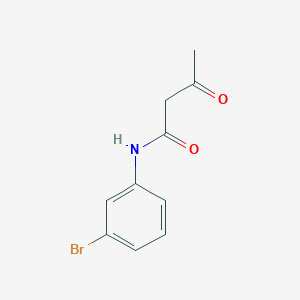
n-(3-Bromophenyl)-3-oxobutanamide
概要
説明
The compound “n-(3-Bromophenyl)-3-oxobutanamide” is a chemical compound that contains bromine, oxygen, nitrogen, and carbon atoms . It is structurally related to various other compounds that have been synthesized and analyzed in the literature.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step procedures that may include bromination, esterification, and the formation of diarylmethanols . For instance, a 7-step synthesis of enantiomerically pure diarylethanes starting from a related diarylmethanone has been reported . Another synthesis pathway involves the bromination of vanillin, followed by oxidation and esterification to yield a bromo-hydroxy-methoxy-benzoic acid methyl ester . These methods suggest that the synthesis of “n-(3-Bromophenyl)-3-oxobutanamide” could potentially be achieved through similar bromination and coupling reactions .Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . For example, the crystal structure of a (5-bromo-2-hydroxyphenyl)(phenyl)methanone was elucidated, revealing a monoclinic space group and specific cell dimensions . Additionally, the crystal structure of (4-methoxyphenyl)diphenylmethanol was described, showing a unique tetrameric arrangement with specific hydrogen bonding patterns. These findings provide a basis for predicting the molecular structure of “n-(3-Bromophenyl)-3-oxobutanamide”, which would likely exhibit similar intermolecular interactions due to the presence of bromo- and methoxy- groups .Chemical Reactions Analysis
The chemical reactivity of diarylmethanols and their derivatives often involves reactions at the hydroxyl group or the aromatic rings. The presence of a bromo substituent can make the compound amenable to further substitution reactions due to the bromine’s leaving group ability. The methoxy group can influence the electron density of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “n-(3-Bromophenyl)-3-oxobutanamide” can be inferred from related compounds. The presence of bromine is likely to increase the molecular weight and density compared to non-brominated analogs.科学的研究の応用
Application in the Field of Medicine
- Summary of the Application : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, have a wide range of biological applications in medicine and as pesticides. They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities .
- Methods of Application or Experimental Procedures : The compound is synthesized by the amidation reaction. Its structure was confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies .
- Results or Outcomes : The single crystal of the title compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2d, p) basis set .
Application in Anticancer Activity
- Summary of the Application : The synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, as well as their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction .
- Methods of Application or Experimental Procedures : The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .
- Results or Outcomes : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .
将来の方向性
The new approach of synthesising dehydrative isocyanides from formamides is significantly more environmentally-friendly than prior methods . In the current study, we described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs . These findings suggest that “n-(3-Bromophenyl)-3-oxobutanamide” and its derivatives could have potential applications in various fields, including medicinal chemistry .
特性
IUPAC Name |
N-(3-bromophenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQFOIHPOUSQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976321 | |
| Record name | N-(3-Bromophenyl)-3-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3-Bromophenyl)-3-oxobutanamide | |
CAS RN |
61579-06-4, 6085-25-2 | |
| Record name | 61579-06-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-Bromophenyl)-3-oxobutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-bromophenyl)-3-oxobutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


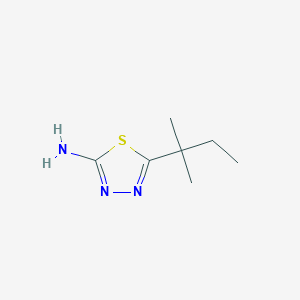
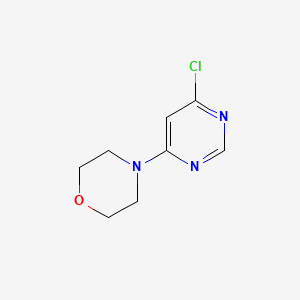
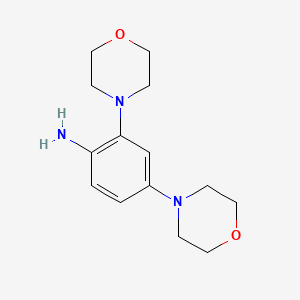
![2-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1331400.png)
